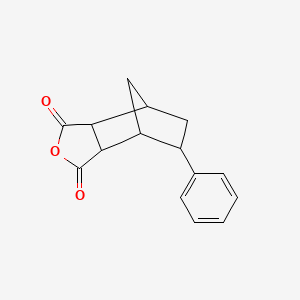

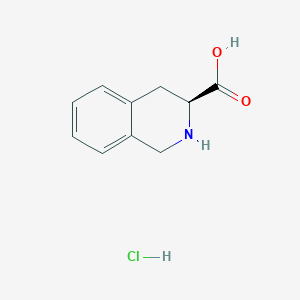

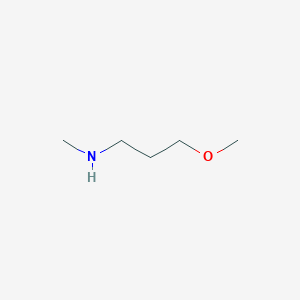

![molecular formula C6H5N3S B1315146 1H-Imidazo[4,5-C]pyridine-2(3H)-thione CAS No. 7239-81-8](/img/structure/B1315146.png)

1H-Imidazo[4,5-C]pyridine-2(3H)-thione

Vue d'ensemble

Description

1H-Imidazo[4,5-C]pyridine-2(3H)-thione is a type of imidazo[4,5-b]pyridine, which is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Imidazo[4,5-b]pyridines have been used in medicinal chemistry due to their potent biological activities .

Synthesis Analysis

The synthesis of 5H-imidazo[4,5-c]pyridines analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

The structure of imidazo[4,5-b]pyridines is highly stable, where the presence of an intramolecular hydrogen bond (IHB) seems to have a crucial role in the stability of luminescence . The –NH– group of imidazo-pyridine formed H-bond with Asp1526, while both hydroxyls of catechol formed H-bond with Asp1279 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridines have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridines are influenced by their structure. For instance, the relatively large Stokes Shift observed for B2 (around 175 nm) may be attributed to the stability of the B2 geometry and the strength of its IHB .Applications De Recherche Scientifique

Pharmaceuticals: Anti-Cancer Agents

This compound shows promise in the pharmaceutical field, particularly as an anti-cancer agent. Its structural features may allow it to interact with specific biological targets involved in cancer progression, making it a potential candidate for drug development .

Materials Science: Optoelectronic Devices

In materials science, derivatives of imidazo[4,5-c]pyridine are used in optoelectronic devices due to their luminescent properties. This compound could be utilized in creating components that emit or modulate light .

Sensors: Chemical Detection

The unique structure of this compound may lend itself to sensing applications, where it could be used to detect the presence of various chemicals or biological markers .

Imaging: Confocal Microscopy Emitters

Imidazo[4,5-c]pyridine derivatives serve as emitters for confocal microscopy and imaging. This compound could enhance imaging techniques by providing better contrast or specificity .

Enzyme Inhibition: c-Met Kinase Inhibitors

It has been explored as a scaffold for developing novel c-Met kinase inhibitors, which are important in cancer treatment due to their role in cell growth and differentiation .

Antimicrobial Applications

Research suggests that imidazo[4,5-b]pyridine derivatives exhibit antimicrobial properties. This compound could contribute to new treatments against resistant bacterial strains .

Orientations Futures

Propriétés

IUPAC Name |

1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-3H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCARFFIFMQUARC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504291 | |

| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-C]pyridine-2(3H)-thione | |

CAS RN |

7239-81-8 | |

| Record name | 1,3-Dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

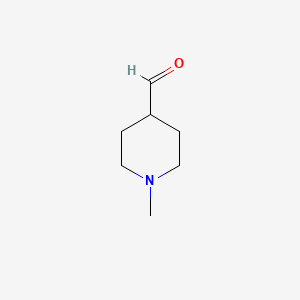

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)